The synthesis of (R)-Irinotecan hydrochloride trihydrate typically begins with 7-ethyl-10-hydroxycamptothecin. Various methods have been developed to enhance yields and purity. One notable process involves reacting 7-ethyl-10-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in pyridine. This reaction is followed by purification steps that may include solvent treatment rather than traditional column chromatography, thereby simplifying the process and improving economic viability .
The primary chemical reaction involving (R)-Irinotecan hydrochloride trihydrate is its conversion into its active form, SN-38, via hydrolysis by tissue esterases. This transformation is crucial for its anticancer efficacy as SN-38 exhibits much greater potency in inhibiting topoisomerase I compared to irinotecan itself .
(R)-Irinotecan exerts its therapeutic effects primarily through the inhibition of topoisomerase I. The mechanism involves trapping the topoisomerase I-DNA cleavage complex, leading to irreversible DNA damage during replication.
The physical and chemical properties of (R)-Irinotecan hydrochloride trihydrate are essential for its formulation and storage.
(R)-Irinotecan hydrochloride trihydrate is primarily used in oncology for treating various cancers, particularly metastatic colorectal cancer and small cell lung cancer. Its effectiveness is often enhanced when used in combination with other chemotherapeutic agents like fluorouracil or cisplatin.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: